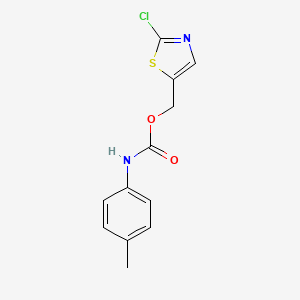

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate

Description

(2-Chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is a carbamate derivative featuring a 2-chlorothiazole ring linked to a methyl group and a 4-methylphenyl carbamate moiety.

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-8-2-4-9(5-3-8)15-12(16)17-7-10-6-14-11(13)18-10/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUMYOUZQRKDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Carbamate Formation: The final step involves the reaction of the chlorinated thiazole with N-(4-methylphenyl)carbamate. This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Bulk Synthesis of Precursors: Large-scale synthesis of thiazole and chlorinated intermediates.

Automated Reaction Systems: Use of automated systems to control reaction parameters precisely.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the compound’s properties.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted thiazoles.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its pharmacological properties are investigated to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Thiamethoxam

Structure : 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine

Key Features :

- Shares the (2-chloro-1,3-thiazol-5-yl)methyl group.

- Contains an oxadiazinan-imine ring instead of a carbamate. Applications: A second-generation neonicotinoid insecticide effective against hoppers and aphids . Comparison:

- Bioactivity : Thiamethoxam targets nicotinic acetylcholine receptors, while carbamates typically inhibit acetylcholinesterase. This structural difference (oxadiazinan-imine vs. carbamate) results in distinct modes of action .

- Stability : The nitro group in Thiamethoxam enhances systemic activity in plants, whereas the carbamate in the target compound may confer shorter environmental persistence.

(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide

Structure : Features a thiazolidin-2-ylidene cyanamide group attached to the 2-chlorothiazolemethyl moiety.

Key Features :

- Contains a thiazolidin ring with a Z-configured C=N bond (1.150(4) Å) .

Applications : Intermediate in insecticide synthesis; active against aphids and whiteflies .

Comparison : - Synthesis : Prepared via nucleophilic substitution in DMF with K₂CO₃ (53.7% yield), similar to methods for carbamate analogs .

- Structural Rigidity : The planar thiazole ring (r.m.s. deviation 0.0011 Å) and semi-chair thiazolidin conformation may enhance binding to insect targets compared to the carbamate’s flexible methylphenyl group .

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-Chlorophenyl)carbamate

Structure: Combines a pyrazole core with a 4-methylphenoxy group and a 3-chlorophenyl carbamate. Key Features:

- Differs in heterocyclic core (pyrazole vs. thiazole) and substituent position (3-chlorophenyl vs. 4-methylphenyl). Applications: No direct bioactivity data, but pyrazole carbamates are common in fungicides and herbicides . Comparison:

2-Chloroethyl N-(4-Methyl-1,2,3-thiadiazol-5-yl)carbamate

Structure : Substitutes thiazole with a 1,2,3-thiadiazole ring and uses a 2-chloroethyl carbamate.

Key Features :

- Thiadiazole rings exhibit higher electronegativity than thiazoles, affecting solubility and reactivity .

Comparison : - Stability : Thiadiazoles are prone to ring-opening reactions, which may reduce environmental persistence compared to thiazole-containing analogs .

Physicochemical and Spectral Data Comparison

Biological Activity

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The thiazole ring is known for its versatility in medicinal chemistry, contributing to various biological activities including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure

The compound features a thiazole ring, a carbamate group, and an aromatic phenyl moiety. This unique structural combination is essential for its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the thiazole moiety exhibit a range of biological activities. Here are some key findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been evaluated for their anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring and the attached phenyl group significantly influence cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups on the phenyl ring often exhibit enhanced activity, potentially due to improved interaction with target proteins involved in cancer progression.

Case Studies

- Antitumor Activity : A study evaluated various thiazole derivatives for their ability to inhibit cell proliferation in cancer cell lines. One compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor activity . Similar evaluations of this compound could reveal comparable results.

- Enzyme Inhibition : Another study highlighted that thiazole derivatives could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and cell cycle regulation . This suggests that this compound may also exhibit similar enzyme inhibitory effects.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.